molecular formula C9H22ClN B1413414 Tert-butyl(2,2-dimethylpropyl)azanium chloride CAS No. 1135075-42-1

Tert-butyl(2,2-dimethylpropyl)azanium chloride

Cat. No.: B1413414
CAS No.: 1135075-42-1
M. Wt: 179.73 g/mol
InChI Key: MMTGBWNSNQBVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl(2,2-dimethylpropyl)azanium chloride is a quaternary ammonium salt that has garnered significant attention in scientific research due to its potential biological and industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various fields.

Scientific Research Applications

Tert-butyl(2,2-dimethylpropyl)azanium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Safety and Hazards

Tert-butyl(2,2-dimethylpropyl)azanium chloride is intended for research use only and is not suitable for human or veterinary use. For related compounds like tert-butyl chloride, it is highly flammable and can form explosive mixtures with air .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2,2-dimethylpropyl)azanium chloride typically involves the quaternization of tert-butylamine with 2,2-dimethylpropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2,2-dimethylpropyl)azanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of quaternary ammonium salts with different substituents .

Mechanism of Action

The mechanism of action of tert-butyl(2,2-dimethylpropyl)azanium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In enzymatic reactions, it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl(2,2-dimethylpropyl)azanium chloride include other quaternary ammonium salts such as:

  • Tetramethylammonium chloride
  • Tetraethylammonium chloride
  • Benzyltrimethylammonium chloride

Uniqueness

This compound is unique due to its bulky tert-butyl and 2,2-dimethylpropyl groups, which confer increased steric hindrance and stability compared to other quaternary ammonium salts. This makes it particularly useful in applications where stability and resistance to degradation are important.

Properties

IUPAC Name

tert-butyl(2,2-dimethylpropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-8(2,3)7-10-9(4,5)6;/h10H,7H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGBWNSNQBVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C[NH2+]C(C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl(2,2-dimethylpropyl)azanium chloride
Reactant of Route 2
Tert-butyl(2,2-dimethylpropyl)azanium chloride
Reactant of Route 3
Tert-butyl(2,2-dimethylpropyl)azanium chloride
Reactant of Route 4
Tert-butyl(2,2-dimethylpropyl)azanium chloride
Reactant of Route 5
Tert-butyl(2,2-dimethylpropyl)azanium chloride
Reactant of Route 6
Tert-butyl(2,2-dimethylpropyl)azanium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.